

Toxicological Profile and Genotoxicity of Tricyclazole in Non-Target Organisms: A Technical Guide

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Compound of Interest

Compound Name: Tricyclazole

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Executive Summary: **Tricyclazole** (5-methyl-1,2,4-triazolo[3,4-b][1][2]benzothiazole) is a systemic fungicide widely used to control rice blast disease.[3][4] Its primary mechanism of action is the inhibition of melanin biosynthesis in fungi, which is necessary for the fungus to penetrate host plants.[4][5] This technical guide provides a comprehensive overview of the toxicological and genotoxic effects of **Tricyclazole** on various non-target organisms.

The available data indicates that **Tricyclazole** exhibits moderate acute oral toxicity in mammals, with reported LD50 values ranging from 50 mg/kg in dogs to 314 mg/kg in rats.[3] It shows low acute toxicity to avian species.[3][6] In aquatic ecosystems, it is considered moderately hazardous to fish but demonstrates low toxicity to aquatic invertebrates.[6][7][8][9]

A comprehensive battery of genotoxicity tests has been conducted. While an in vitro Mouse Lymphoma Assay yielded a positive result, **Tricyclazole** was found to be negative in numerous other in vitro tests, including the Ames test, and consistently negative across all in vivo assays.[1][10] Based on the weight of evidence, particularly the lack of genotoxicity in whole-animal studies, **Tricyclazole** is not considered mutagenic or carcinogenic in relevant biological systems.[1][2][11]

Toxicological Profile

The toxicity of **Tricyclazole** has been evaluated in a range of non-target organisms, including mammals, birds, and aquatic life. The primary effects observed in mammals are decreased

body weight and impacts on the liver.[2][11]

Mammalian Toxicity

Tricyclazole demonstrates moderate toxicity following acute oral exposure in several mammalian species. Chronic exposure in rats and dogs primarily resulted in decreased body weight, while liver effects were the main observation in mice.[2][11] The US Environmental Protection Agency (EPA) has established a No-Observed-Adverse-Effect-Level (NOAEL) of 7 mg/kg/day for acute dietary risk and 6.67 mg/kg/day for chronic dietary risk.[2]

Table 1: Mammalian Acute and Chronic Toxicity Data for **Tricyclazole**

Species	Exposure Route	Endpoint	Value	Reference(s)
Rat	Oral	LD50	314 mg/kg	[3]
Rat	Oral	LD50	233 mg/kg	[12]
Mouse	Oral	LD50	245 mg/kg	[3]
Dog	Oral	LD50	50 mg/kg	[3]
Rabbit	Dermal	LD50	>2000 mg/kg	[6][12]
Rat	Inhalation (4h)	LC50	0.037 mg/L	[6]
Rat	Oral (Repro.)	Acute NOAEL	7 mg/kg/day	[2][11]
Rat	Oral (Repro.)	Acute LOAEL	26.7 mg/kg/day	[2]
Mouse	Oral (Cancer)	Chronic NOAEL	6.67 mg/kg/day	[2]
Mouse	Oral (Cancer)	Chronic LOAEL	21.8 mg/kg/day	[2]

Avian Toxicity

Studies on avian species indicate a low level of acute oral toxicity for **Tricyclazole**.

Table 2: Avian Acute Toxicity Data for **Tricyclazole**

Species	Exposure Route	Endpoint	Value	Reference(s)
Mallard Duck	Oral	LD50	>100 mg/kg	[3] [6]
Bobwhite Quail	Oral	LD50	>100 mg/kg	[3] [6]

Aquatic Toxicity

The effects of **Tricyclazole** on aquatic organisms vary. It is generally more toxic to fish and algae than to aquatic invertebrates. Field and laboratory studies suggest a low toxicity to macroinvertebrates even at concentrations higher than those typically found in the environment.[\[7\]](#)[\[13\]](#)

Table 3: Aquatic Ecotoxicity Data for **Tricyclazole**

Organism Group	Species	Duration	Endpoint	Value (mg/L)	Reference(s)
Fish	Rainbow Trout	96 h	LC50	7.3	[6]
Fish	Oreochromis mossambicus	96 h	LC50	13.2	[9]
Fish	Goldfish Fingerlings	96 h	LC50	13.5	[6]
Fish	Bluegill Sunfish	96 h	LC50	16.0	[6]
Amphibian	Rana limnocharis	-	LC50	19.4	[14]
Invertebrate	Daphnia magna	48 h	EC50	>20	[6]
Invertebrate	Daphnia magna	21 d	NOEC	0.96	[6]
Invertebrate	Chironomus riparius	48 h	LC50	26	[7][13]
Algae	P. subcapitata	96 h	EC50	9.3	[15]

Genotoxicity Profile

Tricyclazole has been extensively evaluated for its potential to cause genetic damage using a standard battery of in vitro and in vivo tests.

In Vitro Studies

In a series of in vitro assays, **Tricyclazole** did not induce gene mutations in bacteria (Ames test) or in Chinese Hamster Ovary (CHO) cells.[1][10] It was also negative for inducing micronuclei in human lymphocyte cultures and for unscheduled DNA synthesis (UDS) in primary rat hepatocytes.[1][10] However, it produced a positive mutagenic response in the

Mouse Lymphoma Assay (MLA) at the Tk locus.[1][4][10] Follow-up studies ruled out the possibility that this was a false positive caused by the selection of pre-existing mutants.[1][10]

Table 4: Summary of In Vitro Genotoxicity Studies for **Tricyclazole**

Assay Type	Test System	Metabolic Activation	Result	Reference(s)
Gene Mutation	S. typhimurium (Ames Test)	With and Without	Negative	[1][10]
Gene Mutation	CHO Cells (Hprt locus)	With and Without	Negative	[1][10]
Gene Mutation	Mouse Lymphoma (L5178Y, Tk locus)	With and Without	Positive	[1][4][10]
Chromosome Aberration	Human Lymphocytes (Micronucleus)	With and Without	Negative	[1][10]
DNA Damage	Rat Hepatocytes (UDS)	Not Applicable	Negative	[1][10]

In Vivo Studies

Despite the positive result in the in vitro MLA, all in vivo genotoxicity studies on **Tricyclazole** have been negative.[1][10] These tests, conducted in whole animals, are considered more relevant for human health risk assessment as they account for the absorption, distribution, metabolism, and excretion (ADME) of the substance.[16] **Tricyclazole** was negative in the rat liver UDS assay, the mouse bone marrow micronucleus test, a transgenic MutaMouse gene mutation assay, a sister chromatid exchange study in Chinese hamsters, and a dominant lethal test in mice.[1][10]

Table 5: Summary of In Vivo Genotoxicity Studies for **Tricyclazole**

Assay Type	Test System	Route	Result	Reference(s)
DNA Damage	Rat Liver UDS	Oral	Negative	[1][10]
Chromosome Aberration	Mouse Bone Marrow Micronucleus	Oral	Negative	[1][10]
Gene Mutation	Transgenic MutaMouse	Oral	Negative	[1][10]
Chromosome Aberration	Chinese Hamster SCE	Oral	Negative	[1][10]
Germ Cell Mutation	Mouse Dominant Lethal Test	Oral	Negative	[1][10]

Overall Assessment

The comprehensive evidence from the genotoxicity studies, combined with toxicokinetic and carcinogenicity data, confirms that mutagenicity does not occur in relevant in vivo systems.[1][10] Consequently, the U.S. EPA has classified **Tricyclazole** as "Not Likely to be Carcinogenic to Humans".[2][11]

Mechanism of Action and Experimental Workflows

Tricyclazole's fungicidal activity stems from its specific inhibition of the polyhydroxynaphthalene reductase enzyme, which blocks melanin formation in fungi.[11] This lack of melanin prevents the appressorium (a specialized fungal cell) from becoming rigid, thereby inhibiting its ability to penetrate the plant's epidermis.[4]



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Caption: Mechanism of action of **Tricyclazole** in fungi.

Key Experimental Protocols

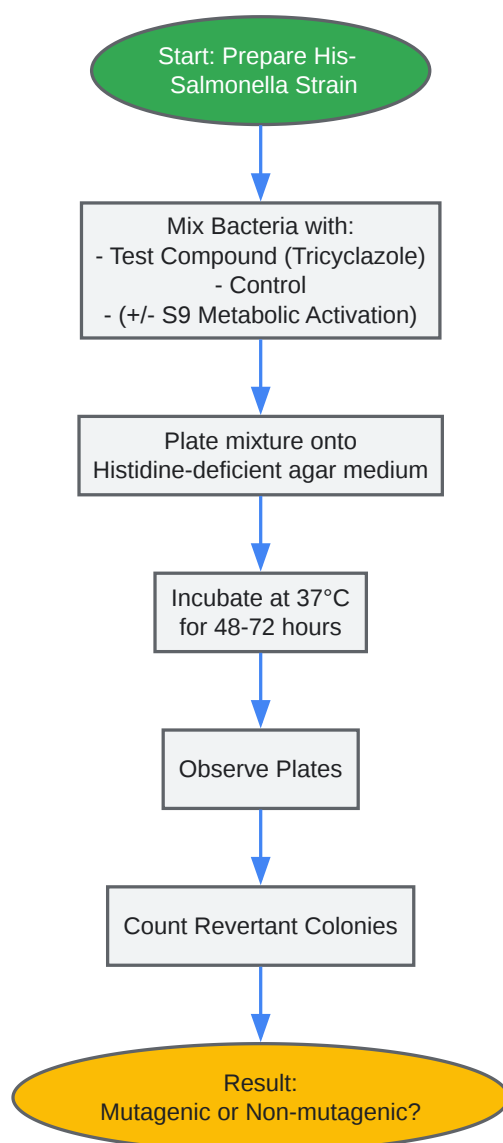
Standardized methodologies are crucial for assessing the toxicological and genotoxic potential of chemical compounds. Below are detailed protocols for key assays used in the evaluation of **Tricyclazole**.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity) using bacteria.[\[17\]](#)

Methodology:

- **Strain Preparation:** A specific strain of *Salmonella typhimurium* that is auxotrophic for histidine (cannot produce its own histidine) is used as the tester strain.[\[17\]](#)
- **Exposure:** The tester strain is exposed to various concentrations of the test substance (**Tricyclazole**) on a petri dish. The test is run both with and without an external metabolic activation system (e.g., a rat liver fraction known as S9) to mimic mammalian metabolism.[\[18\]](#)
- **Plating:** The treated bacteria are plated onto a minimal agar medium that lacks histidine.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of these "revertant" colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[\[17\]](#)



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Caption: General experimental workflow for the Ames Test.

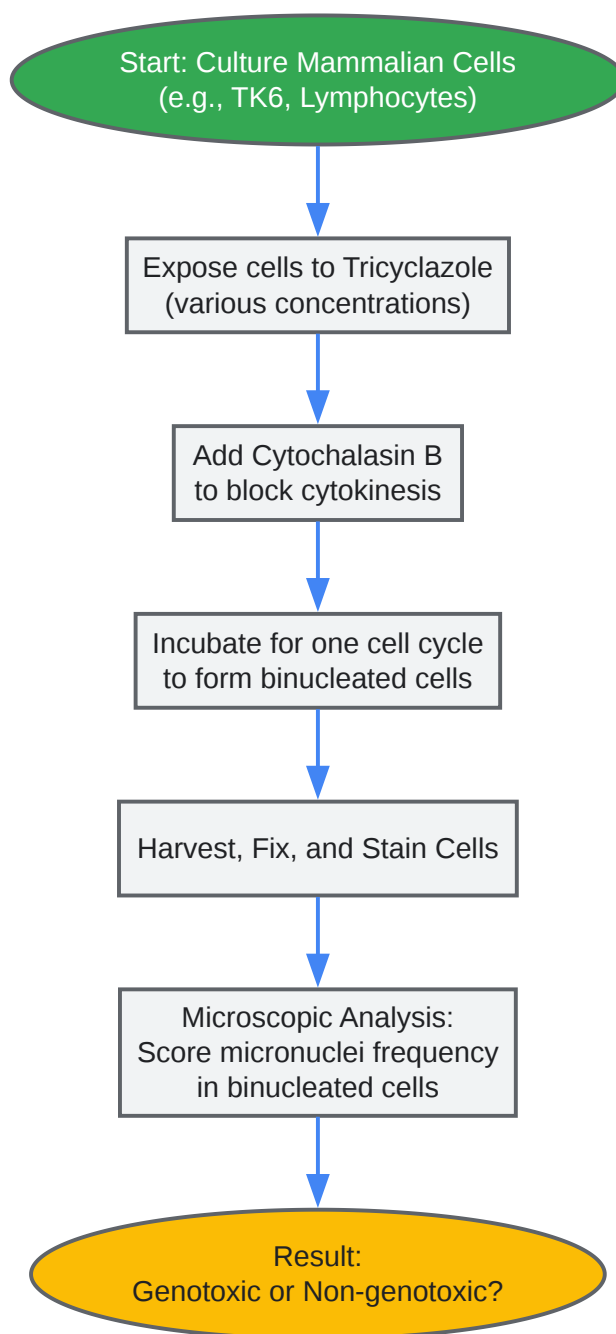
In Vitro Micronucleus Assay

This assay is the preferred method for measuring chromosome damage, as it can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).^{[19][20]}

Methodology:

- Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes or TK6 cells) is cultured.^{[1][21]}

- **Exposure:** The cells are treated with various concentrations of the test substance for a defined period (e.g., 3-24 hours).
- **Cytokinesis Block:** Cytochalasin B, a substance that inhibits the final stage of cell division (cytokinesis), is added to the culture. This results in cells that have completed nuclear division but not cellular division, leading to the formation of binucleated cells.[\[20\]](#) This step ensures that only cells that have undergone one mitosis are scored.
- **Harvest and Fixation:** After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, and fixed.[\[20\]](#)
- **Staining and Scoring:** The fixed cells are dropped onto microscope slides and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in 1000-2000 binucleated cells using a microscope.[\[19\]](#) An increase in micronucleated cells indicates clastogenic or aneugenic potential.



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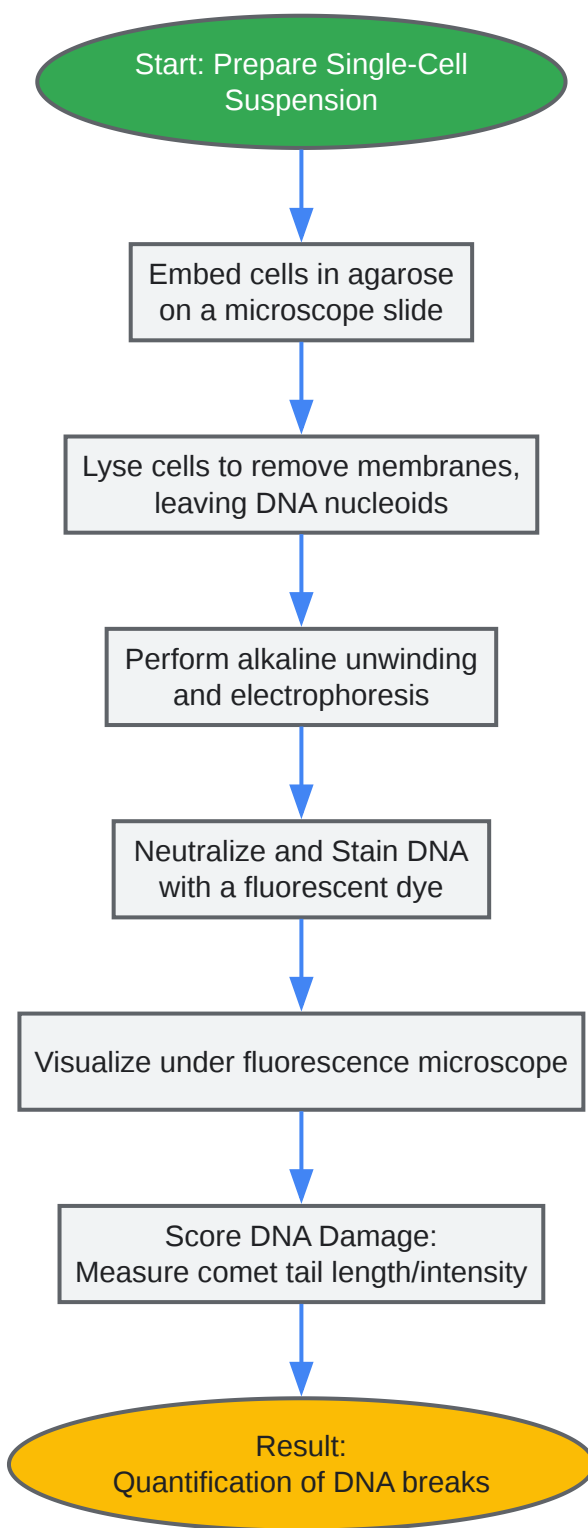
Caption: Workflow for the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for measuring DNA strand breaks in individual eukaryotic cells.[22][23]

Methodology:

- **Cell Preparation:** A single-cell suspension is prepared from the tissue or cell culture of interest.
- **Embedding:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- **Lysis:** The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving behind the DNA-protein complex, known as a nucleoid.[\[22\]](#)
- **Alkaline Unwinding & Electrophoresis:** The slides are placed in an alkaline buffer ($\text{pH} > 13$) to unwind the DNA and are then subjected to electrophoresis. Under the electric field, relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, while intact DNA moves very little.[\[23\]](#)
- **Neutralization and Staining:** The slides are neutralized and the DNA is stained with a fluorescent dye.
- **Visualization and Scoring:** The slides are examined using a fluorescence microscope. The resulting image resembles a "comet," with the intact DNA forming the head and the damaged, migrating DNA forming the tail. The intensity and length of the comet tail are proportional to the amount of DNA damage.[\[24\]](#)



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Caption: General experimental workflow for the Comet Assay.

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